P 22077

Catalog No.
S548216
CAS No.
1247819-59-5
M.F
C12H7F2NO3S2
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P 22077

CAS Number

1247819-59-5

Product Name

P 22077

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

Molecular Formula

C12H7F2NO3S2

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

P22077; P-22077; P 22077.

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Description

The exact mass of the compound 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone is 314.98354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Search for Research Articles:

While there aren't any definitive research applications documented for this specific molecule, it might be beneficial to explore scientific databases like PubChem or Google Scholar using the compound's name or its PubChem ID (1247819-59-5) to see if there are any recent publications mentioning it.

  • PubChem: ethanone pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]
  • Google Scholar:

Structural Analysis for Potential Applications:

In the absence of concrete research on this specific compound, we can analyze its structure to speculate on potential areas of scientific interest. The molecule contains several functional groups commonly found in pharmaceuticals and materials science, including:

  • Nitro group (NO2): Often associated with biological activity
  • Fluorine atoms (F): Can influence a molecule's reactivity and potential for medicinal applications
  • Thiophene ring: Found in various bioactive molecules and conductive polymers

These features suggest that 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone could be a candidate for investigation in fields like:

  • Medicinal chemistry: The presence of the nitro group and the overall structure might warrant exploration for potential biological activity.
  • Materials science: The combination of the thiophene ring and the fluorinated group could be interesting for research into conductive materials.

P 22077 is a small molecule compound recognized primarily as a potent inhibitor of ubiquitin-specific protease 7 (USP7) and also inhibits the closely related deubiquitinase USP47. Its chemical structure is identified as 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone, with a molecular formula of C12H7F2NO3S2 and a molecular weight of approximately 315.32 g/mol . The compound has an effective concentration (EC50) value of about 8.6 µM, indicating its potency in inhibiting these enzymes .

P 22077 functions by selectively inhibiting the activity of USP7 and USP47, which are critical for regulating protein stability through the ubiquitin-proteasome pathway. The inhibition of these enzymes leads to the accumulation of ubiquitinated proteins, including tumor suppressor proteins like p53. This accumulation can disrupt normal cellular processes and influence pathways involved in apoptosis and cell cycle regulation .

In vitro studies have shown that P 22077 exhibits negligible activity against other deubiquitinating enzymes such as DEN1 and SENP2, reinforcing its specificity for USP7 and USP47 .

  • Formation of the Thiophenyl Framework: Utilizing methods such as nucleophilic substitution or coupling reactions to create the thiophenyl moiety.
  • Introduction of Functional Groups: Adding the nitro and difluorophenyl groups through electrophilic aromatic substitution or similar reactions.
  • Final Coupling: Combining all components to form the final product through condensation or other coupling strategies.

Detailed synthetic routes can vary based on laboratory conditions and desired yields .

P 22077 has potential applications in cancer research due to its role in modulating the apoptotic pathways through USP7 inhibition. It is primarily used in:

  • Cancer Therapeutics: As a lead compound for developing therapies targeting cancers with dysregulated p53 signaling.
  • Biochemical Research: To study the roles of ubiquitin-specific proteases in various cellular processes and disease states .
  • Drug Development: As a tool compound in screening assays for identifying further inhibitors of deubiquitinating enzymes.

Interaction studies involving P 22077 have primarily focused on its binding affinity and inhibitory effects on USP7 and USP47. These studies have demonstrated that P 22077 binds effectively to the active sites of these enzymes, leading to significant inhibition of their deubiquitinating activity. This interaction has been quantified using various biochemical assays, confirming its specificity and potency .

P 22077 shares structural and functional similarities with several other compounds that inhibit deubiquitinating enzymes. Some notable compounds include:

Compound NameTarget EnzymeEC50 (µM)Unique Features
P 22077USP7 / USP478.6Dual inhibitor
WP1130USP7~10Also targets HSP90
G9aG9a (histone methyltransferase)~5Inhibits methylation processes
MLN4924NEDD8-activating enzyme~0.5Induces apoptosis via NEDD8 pathway

P 22077's unique dual inhibition profile makes it particularly valuable in research contexts where both USP7 and USP47 modulation is desired, distinguishing it from other inhibitors that may target only one enzyme or different biological pathways altogether .

The p53-MDM2 regulatory axis represents one of the most extensively characterized pathways influenced by P 22077 treatment. Under normal cellular conditions, p53 protein levels and activity are maintained at extremely low levels through the action of mouse double minute 2 homolog (MDM2), which functions as the primary negative regulator of p53 [4] [5]. MDM2 operates as an E3 ubiquitin ligase that specifically ubiquitinates p53, targeting it for proteasomal degradation and thereby preventing p53 accumulation under non-stress conditions [4] [5].

The stability of MDM2 itself requires the continuous action of USP7, which serves as an MDM2 deubiquitinase essential for maintaining adequate MDM2 protein levels [4] [6]. This creates a sophisticated regulatory network where USP7 indirectly controls p53 stability through its direct stabilization of MDM2. Genetic studies have demonstrated that USP7 deficiency in mouse embryonic fibroblasts significantly reduces MDM2 half-life and consequently activates p53 signaling [6] [5].

P 22077 disrupts this regulatory network by specifically inhibiting USP7 deubiquitinase activity with an IC50 of 8.6 μM [1] [2] [7]. Upon P 22077 treatment, the loss of USP7-mediated deubiquitination leads to rapid MDM2 destabilization and subsequent proteasomal degradation [4] [5]. The reduction in available MDM2 protein eliminates the primary mechanism for p53 degradation, resulting in dramatic p53 stabilization and nuclear accumulation [4] [5].

This p53 stabilization triggers a cascade of downstream transcriptional events, including the upregulation of p21 (cyclin-dependent kinase inhibitor 1), which promotes G1/S cell cycle checkpoint activation [4] [5]. The stabilized p53 also enhances expression of pro-apoptotic genes, leading to increased cleavage of poly (ADP-ribose) polymerase (PARP) and Caspase-3 in cells with intact p53 signaling [4] [5]. Notably, the effectiveness of P 22077 in inducing apoptosis is strictly dependent on the presence of an intact USP7-MDM2-p53 axis, as cells with mutant p53 or lacking MDM2 expression show significantly reduced sensitivity to treatment [4] [5].

The therapeutic implications of this pathway modulation are particularly evident in neuroblastoma, where P 22077 demonstrates potent antitumor activity both in vitro and in vivo [4] [5]. The compound significantly enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and etoposide, suggesting potential applications as both monotherapy and in combination treatment regimens [4] [5]. Furthermore, P 22077 has shown remarkable ability to sensitize chemoresistant cell lines to conventional therapies by reactivating p53-dependent apoptotic pathways [4] [5].

Regulation of DNA Damage Response via Tip60 Destabilization

The regulation of DNA damage response pathways by P 22077 involves a complex mechanism centered on the destabilization of Tip60 (KAT5), a critical histone acetyltransferase essential for proper DNA damage signaling and repair [8] [9] [10]. Tip60 serves multiple crucial functions in DNA damage response, including the acetylation of nucleosomal histones and various non-histone proteins that coordinate cellular responses to genotoxic stress [8] [9] [10].

One of the most significant functions of Tip60 is its role in acetylating p53 at lysine 120 (K120), a post-translational modification that is absolutely essential for p53-dependent induction of PUMA and subsequent apoptosis [8] [9] [10]. This acetylation event represents a critical checkpoint in determining whether cells with DNA damage undergo repair or are eliminated through programmed cell death [8] [9] [10]. Under normal conditions, Tip60 protein stability is maintained through USP7-mediated deubiquitination, which counteracts the ubiquitin-proteasome system that would otherwise degrade this essential acetyltransferase [8] [9] [10].

P 22077 treatment fundamentally alters this regulatory balance by inhibiting USP7 deubiquitinase activity, thereby eliminating the protective deubiquitination of Tip60 [8] [9] [10]. The resulting Tip60 destabilization leads to several interconnected consequences that profoundly impact DNA damage response pathways. First, the reduced levels of Tip60 directly compromise the acetylation of p53 at K120, even when p53 protein levels are stabilized through the concurrent MDM2 destabilization described in the previous section [8] [9] [10].

This creates a paradoxical situation where P 22077 simultaneously stabilizes p53 protein while attenuating its acetylation-dependent transcriptional activity [8] [9] [10]. The net result is a diminished capacity for p53-dependent apoptosis, despite increased p53 protein levels. Specifically, the induction of PUMA, a critical pro-apoptotic protein that requires acetylated p53 for its expression, is significantly reduced following P 22077 treatment [8] [9] [10].

The DNA damage response consequences extend beyond p53 acetylation to encompass broader aspects of chromatin remodeling and repair machinery function [11]. Tip60, as a component of the NuA4 complex, plays essential roles in acetylating nucleosomal histones at sites of DNA damage, facilitating the recruitment and activation of DNA repair proteins [8] [9] [10]. The destabilization of Tip60 by P 22077 therefore compromises the efficiency of both homologous recombination and non-homologous end joining repair pathways [11].

Paradoxically, despite these impairments in DNA repair capacity, P 22077 treatment actually enhances DNA damage signaling through alternative mechanisms [11]. Studies in melanoma cells have demonstrated that P 22077 induces excessive reactive oxygen species (ROS) production, which leads to additional DNA damage and enhanced activation of ATM and ATR checkpoint kinases [11]. This creates a cellular environment characterized by increased DNA damage signaling coupled with reduced repair efficiency, ultimately promoting cell death through mechanisms that are partially independent of classical p53-dependent apoptosis [11].

The clinical implications of Tip60 destabilization are particularly relevant for understanding potential resistance mechanisms to P 22077 therapy [8] [9] [10]. While the compound demonstrates significant cytotoxicity across multiple cancer types, the reduction in p53-dependent apoptotic capacity could theoretically limit its effectiveness in certain contexts where this pathway is critical for therapeutic response [8] [9] [10].

Cross-Talk with Nuclear Factor κB and NLRP3 Inflammasome Pathways

P 22077 exerts profound anti-inflammatory effects through its modulation of nuclear factor κB (NF-κB) and NLRP3 inflammasome pathways, representing a significant expansion of its therapeutic potential beyond cancer applications [12] [13] [14]. The mechanistic basis for these anti-inflammatory effects centers on the compound's ability to promote the degradation of tumor necrosis factor receptor-associated factor 6 (TRAF6), a critical adaptor protein that serves as a central hub for multiple inflammatory signaling cascades [12] [14].

TRAF6 functions as an E3 ubiquitin ligase and signaling adaptor that is essential for the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways downstream of toll-like receptors (TLRs) and interleukin-1 receptors [12] [14]. Under normal conditions, TRAF6 protein stability is maintained through USP7-mediated deubiquitination, which prevents its proteasomal degradation and ensures efficient inflammatory signal transduction [12] [14]. The importance of this regulation is underscored by observations that USP7 knockdown in gastric epithelial cells coincides with reduced cellular TRAF6 protein levels [12].

P 22077 disrupts this regulatory mechanism by inhibiting USP7 deubiquitinase activity, thereby promoting K48-linked polyubiquitination and subsequent proteasomal degradation of TRAF6 [12] [14]. This effect has been demonstrated through comprehensive biochemical studies showing that P 22077 treatment significantly increases TRAF6 ubiquitination levels in both transfected cell systems and primary mouse peritoneal macrophages [12] [14]. The specificity of this effect for proteasomal degradation was confirmed using selective inhibitors, where only MG132 (a proteasome inhibitor) could rescue TRAF6 degradation induced by P 22077, while inhibitors of autophagy or lysosomal degradation had no protective effect [12] [14].

The downstream consequences of TRAF6 degradation manifest as comprehensive suppression of inflammatory signaling pathways [12] [14]. In the NF-κB pathway, P 22077 treatment inhibits lipopolysaccharide (LPS)-induced phosphorylation of both p65 and IKKα/β subunits, effectively blocking nuclear translocation of NF-κB and subsequent transcriptional activation of inflammatory genes [12] [14]. Simultaneously, the compound suppresses MAPK signaling through inhibition of extracellular signal-regulated kinase (ERK) and p38 phosphorylation [12] [14].

These signaling disruptions translate into dramatic reductions in pro-inflammatory mediator production [12] [14]. P 22077 treatment suppresses the transcription and secretion of multiple cytokines, including tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), with reductions of up to 80% observed in dose-dependent studies [12] [14]. Additionally, the compound inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandins and nitric oxide, respectively [12] [14].

The NLRP3 inflammasome pathway represents another critical target of P 22077 anti-inflammatory activity [13] [15]. The NLRP3 inflammasome is a multiprotein complex that serves as a sensor for cellular danger signals and sterile inflammation, ultimately leading to the activation of caspase-1 and the processing of IL-1β and IL-18 into their mature, pro-inflammatory forms [13] [15]. P 22077 demonstrates potent inhibitory effects on NLRP3 inflammasome activation, blocking IL-1β and IL-18 cleavage and release, as well as pyroptotic cell death in response to various NLRP3 activators including nigericin, calcium pyrophosphate dihydrate (CPPD) crystals, and adenosine triphosphate (ATP) [13] [15].

Mechanistic studies have revealed that P 22077 specifically impairs the formation of ASC specks, which are essential for inflammasome assembly and activation [13] [15]. The compound reduces nigericin-induced ASC oligomerization and blocks the release of extracellular ASC specks, thereby preventing the amplification of inflammatory signals [13] [15]. Importantly, this inhibition appears to be selective for the canonical NLRP3 inflammasome, as higher concentrations are required to affect AIM2 and NLRC4 inflammasomes, suggesting pathway-specific mechanisms of action [13] [15].

The in vivo relevance of these anti-inflammatory effects has been demonstrated in multiple disease models [12] [16]. In LPS-induced endotoxemia, P 22077 treatment significantly reduces serum levels of inflammatory cytokines and attenuates pulmonary inflammation and tissue damage [12]. Similarly, in chronic obstructive pulmonary disease (COPD) models, the compound effectively reduces airway inflammation, decreases immune cell infiltration, and inhibits NLRP3 inflammasome activation [16]. These findings suggest broad therapeutic potential for P 22077 in treating inflammatory diseases characterized by excessive NF-κB and inflammasome activation.

Modulation of Transforming Growth Factor β/Smad2 Signaling in Fibrotic Pathologies

The modulation of transforming growth factor β (TGF-β)/Smad2 signaling represents a relatively recently discovered but highly significant aspect of P 22077 biological activity, with particular relevance to fibrotic diseases [17] [18] [19]. TGF-β signaling plays a central role in the pathogenesis of tissue fibrosis across multiple organ systems, including the lungs, heart, kidneys, and liver [20] [21] [22]. The pathway's dysregulation leads to excessive extracellular matrix deposition, epithelial-mesenchymal transition (EMT), and myofibroblast activation, all of which are hallmarks of fibrotic disease progression [20] [21] [22].

The canonical TGF-β signaling pathway operates through the activation of Smad2 and Smad3 proteins (R-Smads), which are phosphorylated by TGF-β type I receptors following ligand binding [20] [21]. These phosphorylated R-Smads then form heteromeric complexes with Smad4 (Co-Smad), which translocate to the nucleus and regulate the transcription of TGF-β-responsive genes [20] [21]. The stability and nuclear localization of Smad2 and Smad3 are critical determinants of TGF-β signaling intensity and duration, making them attractive targets for therapeutic intervention in fibrotic diseases [20] [21].

Recent investigations have revealed that USP7 plays a crucial role in stabilizing Smad2 and Smad3 proteins through its deubiquitinase activity [18]. Under normal conditions, USP7 interacts directly with Smad2 and Smad3, removing ubiquitin modifications that would otherwise target these proteins for proteasomal degradation [18]. This regulatory mechanism ensures the maintenance of adequate Smad protein levels necessary for proper TGF-β signal transduction [18].

P 22077 disrupts this regulatory network by inhibiting USP7 deubiquitinase activity, leading to the destabilization of Smad2 and Smad3 proteins [18] [19]. The resulting reduction in Smad protein levels significantly attenuates TGF-β signaling capacity, even in the presence of continued TGF-β ligand production and receptor activation [18] [19]. This mechanism provides a novel approach to targeting TGF-β signaling that operates downstream of receptor activation but upstream of transcriptional responses.

The functional consequences of Smad2/3 destabilization by P 22077 are manifested across multiple aspects of the fibrotic response [17] [18] [19]. In experimental models of pulmonary fibrosis, P 22077 treatment significantly reduces the expression of key fibrotic markers, including fibronectin-1 and type I collagen [18]. The compound also decreases collagen deposition in lung tissue and attenuates the overall fibrotic response in bleomycin-induced pulmonary fibrosis models [18].

Cardiac fibrosis studies have provided additional evidence for the anti-fibrotic effects of P 22077 [17] [19]. In angiotensin II-induced cardiac fibrosis models, P 22077 administration inhibits multiple signaling pathways simultaneously, including the AKT/ERK pathway, TGF-β/Smad2/collagen I/collagen III cascade, and NF-κB/NLRP3 inflammasome activation [17] [19]. This multi-pathway inhibition results in significant protection against cardiac remodeling and fibrosis development [17] [19].

The mechanistic basis for these anti-fibrotic effects extends beyond simple Smad protein destabilization to encompass broader aspects of cellular reprogramming and tissue remodeling [17] [18] [19]. P 22077 treatment effectively inhibits epithelial-mesenchymal transition, a process whereby epithelial cells lose their characteristic properties and acquire mesenchymal features, including enhanced migration, invasion, and matrix production capabilities [17] [18] [19]. This inhibition is achieved through the suppression of mesenchymal markers such as vimentin and α-smooth muscle actin, while preserving epithelial characteristics [17] [18] [19].

Myofibroblast activation, another critical component of the fibrotic response, is also significantly impaired by P 22077 treatment [17] [18] [19]. Myofibroblasts are specialized cells that arise through the differentiation of various cell types, including resident fibroblasts, epithelial cells, and circulating fibrocytes [22]. These cells are characterized by their enhanced contractile properties and their ability to produce large quantities of extracellular matrix proteins [22]. By disrupting TGF-β/Smad signaling, P 22077 prevents the proper activation and differentiation of myofibroblasts, thereby reducing their contribution to pathological tissue remodeling [17] [18] [19].

The therapeutic implications of TGF-β/Smad pathway modulation by P 22077 are particularly significant given the limited treatment options currently available for fibrotic diseases [23] [22]. Idiopathic pulmonary fibrosis, for example, remains a progressive disease with a median survival of only three years after diagnosis [22]. The ability of P 22077 to simultaneously target multiple pro-fibrotic pathways while maintaining acceptable safety profiles suggests potential applications as a novel anti-fibrotic therapy [17] [18] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Exact Mass

314.98354176 g/mol

Monoisotopic Mass

314.98354176 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one

Dates

Last modified: 08-15-2023
1: Fan YH, Cheng J, Vasudevan SA, Dou J, Zhang H, Patel RH, Ma IT, Rojas Y, Zhao Y, Yu Y, Zhang H, Shohet JM, Nuchtern JG, Kim ES, Yang J. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis. Cell Death Dis. 2013 Oct 17;4:e867. doi: 10.1038/cddis.2013.400. PubMed PMID: 24136231; PubMed Central PMCID: PMC3920959.
2: Dar A, Shibata E, Dutta A. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway. Mol Cell Biol. 2013 Aug;33(16):3309-20. doi: 10.1128/MCB.00358-13. Epub 2013 Jun 17. PubMed PMID: 23775119; PubMed Central PMCID: PMC3753911.
3: Altun M, Kramer HB, Willems LI, McDermott JL, Leach CA, Goldenberg SJ, Kumar KG, Konietzny R, Fischer R, Kogan E, Mackeen MM, McGouran J, Khoronenkova SV, Parsons JL, Dianov GL, Nicholson B, Kessler BM. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes. Chem Biol. 2011 Nov 23;18(11):1401-12. doi: 10.1016/j.chembiol.2011.08.018. PubMed PMID: 22118674.

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